An In-depth Technical Guide to the Natural Sources and Extraction of Cedr-8(15)-ene
An In-depth Technical Guide to the Natural Sources and Extraction of Cedr-8(15)-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedr-8(15)-ene, also known as (+)-β-cedrene, is a sesquiterpene of significant interest in the fields of fragrance chemistry, natural products research, and potentially, pharmacology. It is an isomer of the more common α-cedrene and is a constituent of various essential oils, most notably cedarwood oil. This technical guide provides a comprehensive overview of the natural sources of Cedr-8(15)-ene, detailed methodologies for its extraction and isolation, and quantitative data to support researchers and professionals in drug development and related scientific disciplines.
Natural Sources of Cedr-8(15)-ene
Cedr-8(15)-ene is found alongside its isomer, α-cedrene, in the essential oils of several plants, primarily within the Cupressaceae family. The relative abundance of these isomers can vary depending on the plant species, geographical origin, and the specific extraction method employed.
The most commercially significant sources of cedrene isomers are various species of cedarwood. These include:
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Juniperus virginiana (Eastern Red Cedar): A primary source for Virginia cedarwood oil, which is rich in both α- and β-cedrene.[1]
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Juniperus ashei (Texas Cedar): The source of Texas cedarwood oil, another major commercial source of cedrenes.[1]
-
Cupressus funebris (Chinese Weeping Cypress): The source of Chinese cedarwood oil, which also contains significant amounts of cedrene isomers.[1][2]
Other reported natural sources include:
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Vetiveria zizanoides (Vetiver)
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Tagetes filifolia
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Prangos uloptera
The yield of essential oil and the concentration of cedrene isomers are influenced by factors such as the age of the tree, with older trees generally providing higher yields.[1][3] The heartwood of these trees is the primary repository of the essential oil.[1][3]
Biosynthesis of Cedr-8(15)-ene
The biosynthesis of Cedr-8(15)-ene, like all sesquiterpenes, originates from farnesyl pyrophosphate (FPP).[4][5][6][7] This central precursor is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A specific enzyme, (-)-α-cedrene synthase, catalyzes the cyclization of (2Z,6E)-farnesyl diphosphate to form a (7R)-β-bisabolyl cation intermediate.[8][9] This cation then undergoes further rearrangement and deprotonation to yield various sesquiterpenes, including (-)-α-cedrene as a major product. While the direct enzymatic step to (+)-β-cedrene (Cedr-8(15)-ene) is less specifically detailed in the provided results, it follows a similar cyclization cascade from FPP, likely involving a cedrene synthase with different product specificity.
Extraction Methodologies
Several methods are employed for the extraction of essential oils rich in Cedr-8(15)-ene from plant materials. The choice of method significantly impacts the yield, purity, and chemical profile of the final product.
Steam Distillation
Steam distillation is the most traditional and widely used method for extracting cedarwood oil.[1]
Experimental Protocol:
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Material Preparation: The heartwood of the cedar tree is chipped or ground to increase the surface area for efficient oil extraction.
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Apparatus Setup: A distillation apparatus is set up with a boiling flask, a biomass flask (to hold the wood chips), a condenser, and a collection vessel.
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Distillation Process: Steam is generated in the boiling flask and passed through the plant material in the biomass flask. The steam volatilizes the essential oil components.
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Condensation: The steam and oil vapor mixture is then passed through a condenser, which cools the vapor back into a liquid state.
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Separation: The condensed liquid, a mixture of water and essential oil, is collected. Due to their immiscibility, the oil can be separated from the water.
It is crucial to note that the acidic conditions that can arise during steam distillation can catalyze the dehydration of cedrol, another major component of cedarwood oil, into α-cedrene. This can alter the natural composition of the extracted oil.
Solvent Extraction
Solvent extraction is an alternative method that can yield a higher quality oil with a composition closer to the natural state of the wood.
Experimental Protocol:
-
Material Preparation: Similar to steam distillation, the cedarwood is chipped or ground.
-
Solvent Selection: Non-polar solvents such as hexane or ethanol are commonly used.
-
Extraction: The plant material is submerged in the solvent for a defined period (e.g., 1 hour), allowing the essential oil to dissolve.[10] This can be performed at room temperature or with heating, for example, in a Soxhlet apparatus.
-
Filtration: The solid plant material is filtered out from the solvent-oil mixture.
-
Solvent Removal: The solvent is removed from the extract, typically through distillation or rotary evaporation, to yield the purified essential oil.
Soxhlet Extraction Protocol:
-
Apparatus Setup: A Soxhlet extractor is assembled with a round-bottom flask containing the solvent (e.g., ethanol), a thimble containing the ground plant material, and a condenser.
-
Extraction Cycle: The solvent is heated to its boiling point. The vapor travels up to the condenser, where it liquefies and drips into the thimble, immersing the plant material. Once the thimble is full, the solvent-oil mixture siphons back into the boiling flask. This cycle is repeated for a specified duration (e.g., 16 hours).[11]
-
Solvent Evaporation: After the extraction is complete, the solvent is evaporated to obtain the crude essential oil.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, typically using carbon dioxide (CO2), is a more advanced and "green" extraction method that can provide high yields of high-quality oil.
Experimental Protocol:
-
Material Preparation: The cedarwood is prepared as in other methods.
-
SFE System: The extraction is performed in a specialized SFE system consisting of a CO2 tank, a pump to pressurize the CO2, an extraction vessel, and a separator.
-
Extraction Parameters: The temperature and pressure are controlled to bring the CO2 into a supercritical state (e.g., 70°C and 4000 psi). The supercritical CO2 then acts as a solvent, passing through the plant material and dissolving the essential oil.
-
Separation: The pressure is then reduced in the separator, causing the CO2 to return to a gaseous state and leaving behind the extracted oil.
-
Optimization: The extraction yield and composition can be optimized by adjusting parameters such as temperature, pressure, and the use of co-solvents (e.g., ethanol).[12][13][14][15]
Lower extraction temperatures in SFE have been shown to favor a higher ratio of cedrol to cedrene, indicating less degradation of cedrol.
Isolation and Purification
Following the initial extraction, further purification steps are often necessary to isolate Cedr-8(15)-ene from other components of the essential oil.
Fractional Distillation: This technique separates components based on their different boiling points. By carefully controlling the temperature and pressure during distillation, fractions enriched in specific cedrene isomers can be collected.
Crystallization: For components like cedrol that are solid at room temperature, crystallization can be used as a purification step. The crude oil is cooled to induce crystallization of cedrol, which can then be separated by centrifugation. The remaining liquid fraction will be enriched in cedrene isomers.
Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of Cedr-8(15)-ene in essential oil extracts.
General GC-MS Protocol:
-
Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane or acetone).
-
GC Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5). The oven temperature is programmed to ramp up, separating the different volatile components based on their boiling points and interactions with the column's stationary phase.
-
MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragmentation pattern (mass spectrum) is used to identify the compound by comparing it to a spectral library (e.g., NIST).
-
Quantification: The concentration of each component can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of a known concentration of an internal or external standard.
Quantitative Data Summary
The following tables summarize the reported yields and composition of cedarwood oil from various sources and extraction methods. It is important to note that these values can vary significantly based on the specific conditions used.
Table 1: Yield of Cedarwood Oil from Different Species and Extraction Methods
| Plant Source | Extraction Method | Yield (% of dry weight) | Reference |
| Juniperus ashei | Steam Distillation | 4.04 | [3] |
| Juniperus virginiana | Steam Distillation | 3.18 | [3] |
| Juniperus erythrocarpa | Steam Distillation | 4.87 | [3] |
| Juniperus scopulorum | Steam Distillation | Not specified, but comparable to commercial species | [3] |
| Juniperus virginiana | Supercritical CO2 Extraction | 4.4 | [16] |
| Juniperus virginiana | Steam Distillation | 1.3 | [16] |
Table 2: Composition of Cedrene Isomers in Cedarwood Oil
| Plant Source | Component | Concentration (%) | Reference |
| Cupressus funebris | α-cedrene | 16.9 | [2] |
| β-cedrene | 5.7 | [2] | |
| Juniperus virginiana | α-cedrene | ~20-35 (commercial oil) | - |
| β-cedrene | ~4-8 (commercial oil) | - | |
| Juniperus chinensis | α-cedrene | 4.8 | [2] |
Conclusion
Cedr-8(15)-ene is a valuable natural sesquiterpene primarily sourced from the essential oils of various cedarwood species. The selection of an appropriate extraction method is critical, as it significantly influences the yield and chemical integrity of the final product. While steam distillation is the most common industrial practice, methods like solvent extraction and supercritical fluid extraction offer advantages in terms of obtaining a product with a composition that more closely reflects the natural state within the plant material. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to effectively source, extract, and analyze Cedr-8(15)-ene for further scientific investigation and potential applications in drug development and other industries.
References
- 1. juniperus.org [juniperus.org]
- 2. ars.usda.gov [ars.usda.gov]
- 3. juniper.oregonstate.edu [juniper.oregonstate.edu]
- 4. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. P. aeruginosa Metabolome Database: Farnesyl pyrophosphate (PAMDB000210) [pseudomonas.umaryland.edu]
- 7. researchgate.net [researchgate.net]
- 8. ENZYME - 4.2.3.227 (-)-alpha-cedrene synthase [enzyme.expasy.org]
- 9. EC 4.2.3.227 [iubmb.qmul.ac.uk]
- 10. US4920096A - Method for extracting cedar wood oil - Google Patents [patents.google.com]
- 11. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodological Optimization of Supercritical Fluid Extraction of Valuable Bioactive Compounds from the Acidophilic Microalga Coccomyxa onubensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parameter Effects and Optimisation in Supercritical Fluid Extraction of Phenolic Compounds from Labisia pumila [mdpi.com]
- 14. Optimization of parameters for the supercritical fluid extraction in the determination of N-nitrosamines in rubbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. thescipub.com [thescipub.com]
